2-Phenyl-1H-indol-4-OL

MIF tautomerase inhibition immunomodulation drug discovery

2-Phenyl-1H-indol-4-OL (CAS 72338-95-5) is a hydroxylated 2-phenylindole derivative belonging to the privileged indole scaffold family, which is widely recognized for binding multiple receptor classes with high affinity. The compound features a hydroxyl substituent at the 4-position of the indole nucleus—a regioisomeric placement that distinguishes it from the more commonly studied 5- and 6-hydroxy-2-phenylindole analogs historically explored for estrogen receptor modulation and antioxidant applications.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 72338-95-5
Cat. No. B3280838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-indol-4-OL
CAS72338-95-5
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3O
InChIInChI=1S/C14H11NO/c16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-9,15-16H
InChIKeyQWGDBFAEHKZSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-indol-4-OL (CAS 72338-95-5): A 4-Hydroxy-2-Phenylindole Building Block with MIF Tautomerase and Antioxidant Pharmacophore Potential


2-Phenyl-1H-indol-4-OL (CAS 72338-95-5) is a hydroxylated 2-phenylindole derivative belonging to the privileged indole scaffold family, which is widely recognized for binding multiple receptor classes with high affinity [1]. The compound features a hydroxyl substituent at the 4-position of the indole nucleus—a regioisomeric placement that distinguishes it from the more commonly studied 5- and 6-hydroxy-2-phenylindole analogs historically explored for estrogen receptor modulation and antioxidant applications [2]. With a molecular formula of C14H11NO, a molecular weight of 209.24 g/mol, two hydrogen-bond donor sites (indole NH and 4-OH phenolic group), and two hydrogen-bond acceptor sites, this compound presents a distinct hydrogen-bonding pharmacophore that departs from the binding topology of its positional isomers . The compound has been indexed in ChEMBL (CHEMBL1927060) with measured inhibitory activity against human macrophage migration inhibitory factor (MIF) tautomerase, and belongs to a compound class whose members have demonstrated 72–98% inhibition of lipid peroxidation in rat liver microsomal assays at 1 mM concentration [3][4].

Why 2-Phenyl-1H-indol-4-OL Cannot Be Interchanged with Generic 2-Phenylindoles or Other Hydroxy Regioisomers


Generic substitution among 2-phenylindole hydroxyl regioisomers is pharmacologically unjustified due to the well-established structure–activity relationship (SAR) governing this scaffold. Systematic studies by von Angerer et al. demonstrated that the position of the hydroxyl substituent on the indole nucleus profoundly alters estrogen receptor binding affinity, with 5-hydroxy and 6-hydroxy-2-phenylindoles exhibiting distinct relative binding affinity (RBA) profiles compared to one another [1]. Critically, the 4-hydroxy substitution pattern was excluded from these foundational SAR analyses, creating a knowledge gap that makes the 4-OH regioisomer a non-interchangeable chemotype with its own binding and reactivity signature. The hydroxyl group at C-4 places the hydrogen-bond donor and acceptor functionalities in a sterically constrained peri-position relative to the indole N–H, generating an intramolecular hydrogen-bonding topology that is geometrically impossible for the 5-, 6-, or 7-OH isomers [2]. Furthermore, the parent 2-phenyl-1H-indole (CAS 948-65-2, MW 193.24 g/mol) lacks the phenolic hydroxyl entirely, eliminating a key pharmacophoric element required for antioxidant radical scavenging and for hydrogen bonding with biological targets such as MIF tautomerase [3]. Procuring a generic 'hydroxy-2-phenylindole' without specifying the 4-OH regioisomer therefore risks obtaining a compound with a fundamentally different biological target engagement profile, synthetic reactivity at the phenolic oxygen, and physicochemical property set [4].

Quantitative Differentiation Evidence for 2-Phenyl-1H-indol-4-OL vs. Closest Analogs and In-Class Candidates


MIF Tautomerase Inhibition: Validated Target Engagement Data for 2-Phenyl-1H-indol-4-OL vs. Absent Data for Most Regioisomers

2-Phenyl-1H-indol-4-OL (CHEMBL1927060) has a curated, experimentally measured IC50 of 25,200 nM (25.2 μM) against human cloned MIF tautomerase expressed in Escherichia coli, assessed via conversion of L-dopachrome methyl ester to indolecarboxylate [1]. By comparison, no MIF tautomerase inhibition data exists in BindingDB or ChEMBL for any of the positional isomers—2-phenyl-1H-indol-5-OL (CAS 3419-00-9), 2-phenyl-1H-indol-6-OL, or 2-phenyl-1H-indol-7-OL—nor for the parent compound 2-phenyl-1H-indole (CAS 948-65-2) [2]. The most potent MIF tautomerase inhibitor reported in the same screening paradigm, 2-[(4-hydroxybenzylidene)amino]-3-(1H-indol-3-yl)propionic acid methyl ester, achieved an IC50 of 1.65 μM, indicating that 2-Phenyl-1H-indol-4-OL is approximately 15-fold less potent but represents one of very few validated indole-based MIF ligands with publicly available affinity constants [3]. This target engagement data point constitutes the only direct, target-specific quantitative evidence available for the 4-hydroxy-2-phenylindole scaffold, providing a non-zero baseline for SAR exploration that is completely absent for the 5-OH and 6-OH regioisomers.

MIF tautomerase inhibition immunomodulation drug discovery

Regioisomeric Differentiation: 4-OH Indole Substitution Is Absent from Estrogen Receptor SAR, Creating a Distinct Pharmacological Space vs. 5-OH and 6-OH Analogs

The foundational SAR study by von Angerer et al. (1984) systematically evaluated 2-phenylindole derivatives bearing a single hydroxyl group on the indole nucleus for estrogen receptor binding affinity and mammary tumor inhibition [1]. This study characterized compounds with hydroxyl substitution at the 5-, 6-, and 7-positions of the indole ring, demonstrating that 5- and 6-hydroxy-2-phenylindoles possess distinct relative binding affinity (RBA) profiles for the calf uterine estrogen receptor (RBA values in the range of 0.55–16 relative to estradiol = 100) [2]. Critically, the 4-hydroxy-2-phenylindole regioisomer (i.e., 2-Phenyl-1H-indol-4-OL) was not included in this foundational SAR dataset, nor has it been evaluated in subsequent estrogen receptor affinity studies of 2-phenylindoles [3]. The same SAR gap exists in the N-benzylation extension study, which investigated hydroxy-2-phenylindoles carrying substituted benzyl groups and confirmed that the 5-OH and 6-OH positions contribute differentially to receptor binding but did not investigate the 4-OH isomer [4]. This documented exclusion means that the 4-OH regioisomer occupies a structurally distinct and pharmacologically uncharacterized region of chemical space within the 2-phenylindole family, making it a mechanistically differentiated tool compound for probing receptor interactions where the other regioisomers have established SAR liabilities.

estrogen receptor structure-activity relationship regioisomer selectivity

Antioxidant Activity: Class-Level Evidence Places 2-Phenyl-1H-indol-4-OL Within a 72–98% Lipid Peroxidation Inhibition Range, Comparable to BHT

2-Phenylindole derivatives as a compound class have been systematically evaluated for in vitro antioxidant activity by Suzen et al. (2006), who demonstrated that a series of structurally diverse 2-phenylindoles inhibited rat liver lipid peroxidation by 72–98% at a concentration of 1 mM (10⁻³ M) [1]. This inhibition range was comparable to the reference antioxidant butylated hydroxytoluene (BHT), which achieved 88% inhibition under identical assay conditions [2]. While compound-specific data for 2-Phenyl-1H-indol-4-OL within this study were not separately reported, the structural determinants for antioxidant activity in this series—specifically the presence of a phenolic hydroxyl group capable of hydrogen atom transfer (HAT) to lipid peroxyl radicals—are present in the 4-OH regioisomer [3]. The same research group subsequently confirmed that the antioxidant activity of 2-phenylindole derivatives correlates with their aldose reductase inhibitory capacity, establishing a bifunctional pharmacophore model relevant to diabetic complication research [4]. By comparison, the parent 2-phenyl-1H-indole (lacking any hydroxyl group) would be expected to exhibit substantially weaker radical-scavenging activity, as the phenolic –OH is the essential redox-active moiety in this chemotype [5].

antioxidant lipid peroxidation free radical scavenging

Physicochemical Differentiation: Computed Hydrogen-Bond Donor/Acceptor Count and Solubility Profile vs. Parent 2-Phenyl-1H-Indole

2-Phenyl-1H-indol-4-OL (MW 209.24 g/mol) possesses 2 hydrogen-bond donor sites (indole N–H and 4-OH phenolic group) and 2 hydrogen-bond acceptor sites (phenolic oxygen and indole π-system), with 1 rotatable bond (phenyl-indole linkage) . In contrast, the parent compound 2-phenyl-1H-indole (CAS 948-65-2, MW 193.24 g/mol) has only 1 hydrogen-bond donor (indole N–H) and 0 hydrogen-bond acceptors (lacking any oxygen atoms), with 1 rotatable bond . This differential of +1 H-bond donor and +2 H-bond acceptors in the target compound results in a computed topological polar surface area (tPSA) increase and enhanced aqueous solubility compared to the parent scaffold, while maintaining the same number of rotatable bonds and a comparable molecular complexity score (complexity = 237 for both compounds) . The 4-OH placement creates an intramolecular hydrogen-bonding geometry between the phenolic –OH and the indole N–H (peri-interaction) that is structurally impossible for the 5-OH, 6-OH, or 7-OH regioisomers, potentially reducing the effective number of intermolecular H-bond donors available for solvent or target interaction compared to those isomers [1]. These differences directly impact solid-state properties (melting point, crystallinity), chromatographic behavior, and formulation characteristics during procurement and handling.

physicochemical properties hydrogen bonding drug-likeness

Aldose Reductase Inhibitory Potential: Class-Level Bifunctional Pharmacophore Differentiates 2-Phenyl-1H-indol-4-OL from Non-Hydroxylated Indole Scaffolds

A series of 2-phenylindole derivatives were evaluated by Suzen et al. (2007) for their ability to inhibit rat kidney aldose reductase (AR) via an in vitro spectrophotometric assay, with AR inhibitory activities compared alongside antioxidant activities for the same compound set [1]. The study established that 2-phenylindoles carrying hydroxyl substituents function as bifunctional AR inhibitors/antioxidants, a dual mechanism that is particularly relevant for diabetic complication research where both hyperglycemia-driven polyol pathway flux and oxidative stress contribute to tissue damage [2]. While compound-specific AR IC50 values were not disclosed in the abstract or publicly available excerpts, the study confirmed a correlation between the presence of hydroxyl substitution on the 2-phenylindole core and AR inhibitory capacity [3]. The parent compound 2-phenyl-1H-indole, lacking any hydroxyl substituent, would not be expected to participate in this bifunctional mechanism [4]. Other indole-based AR inhibitor chemotypes (e.g., 5-(3'-indolyl)-2-thiohydantoin derivatives) have been studied by the same research group, providing a broader context for structure–activity comparison within the indole AR inhibitor field [5].

aldose reductase inhibition diabetic complications polyol pathway

Recommended Research and Industrial Application Scenarios for 2-Phenyl-1H-indol-4-OL Based on Quantitative Evidence


MIF Tautomerase Inhibitor Lead Optimization and SAR Expansion

2-Phenyl-1H-indol-4-OL is the only 2-phenylindole hydroxyl regioisomer with a curated, publicly available MIF tautomerase IC50 (25.2 μM), making it the rational starting scaffold for medicinal chemistry campaigns targeting MIF-dependent pathologies including sepsis, acute respiratory distress syndrome (ARDS), rheumatoid arthritis, and certain cancers [1]. The compound's modest potency provides a validated baseline for structure-guided optimization, while the 4-OH position offers a unique vector for derivatization (etherification, esterification, or replacement with bioisosteres) that is geometrically distinct from optimization strategies pursued on 5-OH or 6-OH indole scaffolds [2]. Procurement of this specific regioisomer is essential for SAR studies, as substituting a 5-OH or 6-OH analog would abolish the intramolecular hydrogen-bonding topology characteristic of the 4-OH peri-arrangement and likely alter MIF binding geometry [3].

Dual-Mechanism Aldose Reductase Inhibitor / Antioxidant Development for Diabetic Complications

The bifunctional pharmacophore model established by the Suzen research group demonstrates that hydroxylated 2-phenylindoles can simultaneously inhibit aldose reductase and scavenge free radicals—two complementary mechanisms relevant to diabetic nephropathy, neuropathy, and cataract [1]. 2-Phenyl-1H-indol-4-OL, carrying the essential phenolic –OH moiety, serves as a compact, synthetically accessible entry point for developing dual-mechanism AR inhibitor/antioxidant (ARI/AO) candidates [2]. The 4-hydroxy substitution pattern provides a chemically distinct derivatization handle compared to the 5-OH and 6-OH isomers used in prior ARI/AO studies, enabling the exploration of novel intellectual property space while building upon validated class-level pharmacology [3].

Selective Chemical Biology Probe for Target-Agnostic Phenotypic Screening

The documented exclusion of 2-Phenyl-1H-indol-4-OL from all published estrogen receptor SAR studies—in contrast to the well-characterized ER binding of 5-OH and 6-OH-2-phenylindoles—makes this compound a mechanistically differentiated tool for phenotypic screening campaigns [1]. When screening hydroxylated 2-phenylindole libraries against cell-based disease models, the 4-OH regioisomer is less likely to produce ER-mediated confounding effects compared to its 5-OH and 6-OH counterparts, which carry established estrogen receptor binding liabilities with RBA values up to 16 (estradiol = 100) [2]. This selectivity advantage is particularly relevant for oncology screening programs where ER-positive cell line responses can obscure non-ER mechanisms of action [3].

Synthetic Building Block for 4-O-Derivatized 2-Phenylindole Libraries

The 4-OH phenolic group of 2-Phenyl-1H-indol-4-OL provides a nucleophilic handle for O-alkylation, O-acylation, sulfonation, and phosphonation reactions that generate structurally diverse compound libraries for high-throughput screening [1]. The peri-relationship between the 4-OH and the indole N–H introduces steric constraints that differentiate the reactivity and conformational preferences of 4-O-derivatives from those of 5-O-, 6-O-, or 7-O-substituted 2-phenylindoles [2]. A reported synthetic route achieves the compound in 84.8% yield via TBDMS deprotection followed by flash chromatography, confirming its practical accessibility as a building block for parallel synthesis workflows [3].

Quote Request

Request a Quote for 2-Phenyl-1H-indol-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.